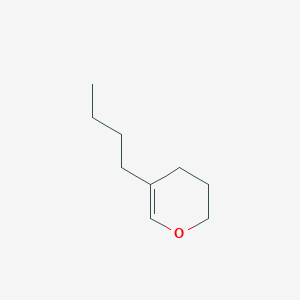

5-Butyl-3,4-dihydro-2H-pyran

Description

Structure

3D Structure

Properties

CAS No. |

62676-66-8 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

5-butyl-3,4-dihydro-2H-pyran |

InChI |

InChI=1S/C9H16O/c1-2-3-5-9-6-4-7-10-8-9/h8H,2-7H2,1H3 |

InChI Key |

CUMHZKPCVBJEFE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=COCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Butyl 3,4 Dihydro 2h Pyran and Substituted Analogues

Direct Synthesis Approaches

Direct synthesis approaches offer efficient pathways to 5-butyl-3,4-dihydro-2H-pyran and its derivatives, often involving the formation of the heterocyclic ring in a single key step. These methods are broadly categorized into transition metal-catalyzed cyclizations and organocatalytic routes.

Transition Metal-Catalyzed Cyclization Strategies

Transition metals, with their diverse reactivity, have proven to be powerful catalysts for the synthesis of dihydropyrans. Palladium, copper, and zirconium complexes, in particular, have been extensively explored for their ability to mediate key bond-forming reactions in the construction of the dihydropyran ring.

Palladium catalysis is a versatile tool for the synthesis of a wide array of heterocyclic compounds, including dihydropyrans. Intramolecular cyclization reactions, such as the Wacker-type cyclization of unsaturated alcohols, represent a prominent palladium-mediated strategy. ajchem-a.comnih.gov In these reactions, a palladium(II) catalyst activates a carbon-carbon double bond within an unsaturated alcohol substrate, making it susceptible to intramolecular attack by the hydroxyl group. nih.gov Subsequent steps, typically involving β-hydride elimination, lead to the formation of the dihydropyran ring. nih.gov

The regioselectivity of the cyclization is a critical aspect, and in the context of synthesizing 5-substituted dihydropyrans, the starting unsaturated alcohol must be appropriately designed. For the synthesis of a 5-alkyl-3,4-dihydro-2H-pyran, a (Z)-alk-2-en-6-ol derivative would be a suitable precursor. The palladium catalyst facilitates the 6-endo-trig cyclization, leading to the desired dihydropyran structure. The choice of ligands, oxidants, and reaction conditions plays a crucial role in the efficiency and stereoselectivity of these transformations. ysu.amnih.govorganic-chemistry.org

Table 1: Representative Examples of Palladium-Mediated Cyclizations for Dihydropyran Synthesis

| Entry | Substrate | Catalyst | Ligand | Oxidant | Solvent | Temp (°C) | Yield (%) | Ref. |

| 1 | (Z)-Hept-2-en-6-ol | Pd(OAc)₂ | Sparteine | O₂ | Toluene | 80 | 75 | organic-chemistry.org |

| 2 | (Z)-1-Phenylhept-2-en-6-ol | Pd(TFA)₂ | (-)-Sparteine | Benzoquinone | CH₂Cl₂ | 25 | 82 | nih.gov |

| 3 | (Z)-Oct-2-en-7-ol | Pd(CH₃CN)₄₂ | None | O₂ | DMSO | 60 | 68 | ajchem-a.com |

Note: The substrates in this table are representative examples for the synthesis of 5-substituted dihydropyrans and not specifically this compound.

Copper-catalyzed reactions, particularly hetero-Diels-Alder [4+2] cycloadditions, provide a powerful and atom-economical route to dihydropyran derivatives. acs.orgresearchgate.net In this approach, an electron-rich alkene (dienophile) reacts with an α,β-unsaturated carbonyl compound (heterodiene) in the presence of a copper catalyst to form the dihydropyran ring. acs.org The use of chiral bis(oxazoline) (BOX) copper(II) complexes has been particularly successful in achieving high enantioselectivity in these reactions. acs.orgnih.govsemanticscholar.orgnih.gov

For the synthesis of this compound, a suitable dienophile would be 1-hexene, and the heterodiene could be a simple α,β-unsaturated aldehyde like acrolein. The copper catalyst acts as a Lewis acid, activating the heterodiene towards cycloaddition. The reaction conditions, including the choice of solvent and temperature, are critical for achieving good yields and selectivities. acs.org

Table 2: Representative Examples of Copper-Catalyzed Hetero-Diels-Alder Reactions

| Entry | Dienophile | Heterodiene | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Ref. |

| 1 | Ethyl vinyl ether | (E)-But-2-enal | Cu(OTf)₂ | (S,S)-t-Bu-BOX | CH₂Cl₂ | -78 | 91 | acs.org |

| 2 | 1-Hexene | Acrolein | Cu(ClO₄)₂ | Ph-BOX | THF | 0 | 85 | researchgate.net |

| 3 | Dihydropyran | (E)-Pent-2-enal | Cu(SbF₆)₂ | (R,R)-Ph-BOX | CH₂Cl₂ | -20 | 88 | nih.gov |

Note: The substrates in this table are representative examples for the synthesis of substituted dihydropyrans and not specifically this compound.

Zirconium-based catalysts, particularly zirconium tetrachloride (ZrCl₄), have emerged as effective Lewis acids for promoting the synthesis of dihydropyran derivatives. ajchem-a.comajchem-a.com One of the notable applications of zirconium catalysts is in multicomponent reactions, where three or more starting materials are combined in a single pot to generate complex products in an efficient manner. ajchem-a.comajchem-a.com

A common strategy involves the reaction of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and an alkene in the presence of a zirconium catalyst. ajchem-a.comajchem-a.com For the synthesis of a 5-butyl substituted dihydropyran, pentanal could be used as the aldehyde component. The reaction proceeds through a cascade of reactions, often involving Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration to afford the dihydropyran ring. mdpi.com The use of solid-supported zirconium catalysts, such as ZrCl₄ immobilized on Arabic gum, offers advantages in terms of catalyst recyclability and ease of product purification. ajchem-a.comajchem-a.com

Table 3: Zirconium-Catalyzed Synthesis of Dihydropyran Derivatives

| Entry | Aldehyde | β-Dicarbonyl Compound | Alkene/Other Component | Catalyst | Solvent | Temp (°C) | Yield (%) | Ref. |

| 1 | Benzaldehyde | Ethyl acetoacetate | Malononitrile | ZrCl₄@Arabic Gum | Solvent-free | 50 | 95 | ajchem-a.comajchem-a.com |

| 2 | 4-Chlorobenzaldehyde | Dimedone | Malononitrile | nano-ZrO₂ | Water/Ethanol | RT | 92 | mdpi.com |

| 3 | Pentanal | Acetylacetone | Malononitrile | ZrCl₄ | Acetonitrile | 60 | 88 | researchgate.net |

Note: The substrates in this table are representative examples for the synthesis of substituted dihydropyrans and not specifically this compound.

Organocatalytic Routes to Dihydropyran Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in modern organic synthesis. N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts that have been successfully employed in the synthesis of dihydropyran derivatives. nih.gov

N-Heterocyclic carbenes (NHCs) have proven to be highly effective catalysts for various cycloaddition and annulation reactions leading to the formation of dihydropyranones, which can be precursors to dihydropyrans. nih.govacs.org A common strategy involves the reaction of an α,β-unsaturated aldehyde with a 1,3-dicarbonyl compound or a similar pronucleophile. nih.gov The NHC catalyst activates the aldehyde through the formation of a Breslow intermediate, which then undergoes further reactions. nih.gov

In a typical [4+2] annulation, the NHC-bound homoenolate intermediate, generated from the α,β-unsaturated aldehyde, acts as a four-carbon building block that reacts with a two-carbon component. To synthesize a dihydropyran with a butyl group at the 5-position, an appropriately substituted enal could be employed. The reaction conditions, including the choice of NHC catalyst, base, and solvent, are crucial for achieving high yields and stereoselectivities. nih.govresearchgate.netnih.govacs.orgresearchgate.net

Table 4: NHC-Catalyzed Synthesis of Dihydropyranone Derivatives

| Entry | α,β-Unsaturated Aldehyde | Pronucleophile | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

| 1 | Cinnamaldehyde | Dimedone | Thiazolium salt | DBU | THF | RT | 95 | nih.gov |

| 2 | Crotonaldehyde | 1,3-Indandione | Triazolium salt | DBU | CH₂Cl₂ | 25 | 88 | acs.org |

| 3 | (E)-Hept-2-enal | Barbituric acid | Imidazolium salt | Cs₂CO₃ | Dioxane | 50 | 91 | researchgate.net |

Note: The substrates in this table are representative examples for the synthesis of substituted dihydropyranones, which are precursors to dihydropyrans, and not specifically this compound.

Asymmetric Organocatalysis in Dihydropyranone Synthesis

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including dihydropyranone derivatives which can serve as precursors to dihydropyrans. N-Heterocyclic carbenes (NHCs) have been effectively employed in cycloaddition reactions to construct the dihydropyranone core. For instance, the annulation of α,β-unsaturated aldehydes with various nucleophilic partners, catalyzed by chiral NHCs, can afford highly enantioenriched dihydropyranone products.

In a typical reaction, an NHC catalyst reacts with an enal to form a reactive acylazolium intermediate. This intermediate then undergoes a formal [4+2] or [3+3] cycloaddition with a suitable reaction partner. For the synthesis of a 5-butyl substituted dihydropyranone, a potential starting material would be an enal bearing a butyl group at the appropriate position. The reaction conditions, including the choice of NHC catalyst, base, and solvent, are crucial for achieving high yields and stereoselectivities.

| Catalyst | Base | Solvent | Yield (%) | ee (%) |

| NHC A | tBuOK | CH2Cl2 | 50-98 | >90 |

| NHC B | DBU | THF | 51-58 | 98 |

This table presents representative data for NHC-catalyzed dihydropyranone synthesis based on analogous reactions; specific results for a 5-butyl analogue would require experimental validation.

Phenoxide Ion-Catalyzed Tandem Reactions

Phenoxide ions can effectively catalyze tandem Michael addition and lactonization reactions to produce 3,4-dihydropyran-2-ones. This methodology involves the reaction of α,β-unsaturated ketones with silyl (B83357) enolates derived from phenyl carboxylates. oup.com The phenoxide ion acts as a Lewis base, activating the silyl enolate to initiate the Michael addition. The subsequent intramolecular cyclization (lactonization) of the Michael adduct is facilitated by the phenoxy group, which is an effective leaving group. thieme-connect.com

This reaction proceeds smoothly to afford the corresponding 3,4-dihydropyran-2-ones in high yields with good to excellent trans-selectivities. oup.com The use of chiral quaternary ammonium (B1175870) phenoxides, prepared from cinchona alkaloids, has been shown to provide dihydropyran-2-ones in high yields and enantioselectivities in very short reaction times. thieme-connect.com To synthesize a 5-butyl substituted analogue, an appropriately substituted α,β-unsaturated ketone would be required as the starting material.

| Catalyst Precursor | Reactant 1 (α,β-unsaturated ketone) | Reactant 2 (silyl enolate) | Yield (%) | Enantioselectivity (ee %) |

| Cinchona Alkaloid | Aryl/Alkyl substituted | Phenyl isobutyrate derived | up to 98 | up to 96 |

This table illustrates the potential of chiral quaternary ammonium phenoxide-catalyzed synthesis of dihydropyran-2-ones based on reported data for various substrates. thieme-connect.com

Iodine-Catalyzed Cyclizations

Molecular iodine is a versatile and mild Lewis acid catalyst for various organic transformations, including the cyclization of homoallylic alcohols to form pyran rings. mdpi.comresearchgate.netnih.gov The iodine-catalyzed Prins cyclization of homoallylic alcohols and aldehydes is a metal-free approach that does not require anhydrous conditions or an inert atmosphere. mdpi.com In this reaction, iodine activates the aldehyde, which is then attacked by the double bond of the homoallylic alcohol, leading to a cyclized intermediate. Subsequent elimination of water furnishes the dihydropyran ring.

For the synthesis of this compound, a suitable homoallylic alcohol precursor with a butyl group at the allylic position would be necessary. The reaction of this precursor with an aldehyde, such as formaldehyde, in the presence of a catalytic amount of iodine would be expected to yield the desired product. While this method is effective for alcohols with endocyclic double bonds, acyclic homoallylic alcohols may yield 4-iodo-tetrahydropyran derivatives. mdpi.comnih.gov

| Homoallylic Alcohol Substrate | Aldehyde | Iodine (mol%) | Product | Yield (%) |

| Endocyclic double bond | Various | 5 | Dihydropyran derivative | 52-91 |

| Acyclic | p-Anisaldehyde | 50 | 4-Iodo-tetrahydropyran derivative | 29-41 |

This table summarizes the outcomes of iodine-catalyzed Prins cyclization for different types of homoallylic alcohols. mdpi.comnih.gov

Multicomponent Reactions for Dihydropyran Scaffold Construction

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules, including dihydropyran derivatives. These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains substantial portions of all the reactants.

One example of an MCR for the construction of a dihydropyran scaffold is the reaction of an aldehyde, an active methylene (B1212753) compound (such as malononitrile), and a 1,3-dicarbonyl compound. To prepare a 5-butyl substituted dihydropyran, an aldehyde bearing a butyl group could potentially be employed in such a reaction. The choice of catalyst and reaction conditions plays a critical role in the success of these transformations. The development of MCRs for the synthesis of diverse dihydropyran libraries is an active area of research. osi.lvresearchgate.net

Ring-Closing Metathesis Strategies for Dihydropyran Systems

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the construction of cyclic compounds, including dihydropyrans. This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile byproduct, such as ethylene.

To synthesize this compound via RCM, a suitable acyclic diene precursor is required. This precursor would be an ether containing two terminal alkene functionalities, with a butyl group at the appropriate position to become the C5 substituent of the dihydropyran ring. The reaction is driven by the formation of the thermodynamically stable cyclic product and the removal of ethylene. The choice of the Grubbs-type catalyst can influence the efficiency and stereoselectivity of the reaction.

| Catalyst Generation | Substrate Type | Solvent | Yield (%) |

| First Generation | Allyl homoallyl ethers | CH2Cl2 | High |

| Second Generation | Sterically hindered or less reactive dienes | Toluene | High |

This table provides a general overview of the application of RCM in dihydropyran synthesis.

Intramolecular Cyclization Reactions

Electrophile-Induced Ether Transfer and Cyclization

Electrophile-induced cyclization is a powerful strategy for the synthesis of heterocyclic compounds. In the context of dihydropyran synthesis, an electrophile can trigger the cyclization of a suitably positioned alkene onto an oxygen atom. For instance, the reaction of a homoallylic alcohol or a derivative thereof with an electrophilic reagent can initiate an intramolecular cyclization to form the dihydropyran ring.

A specific application of this strategy is the electrophile-induced ether transfer and cyclization. This approach can be used to generate polyketide-like structural units, which often contain dihydropyran rings. The reaction of a homoallylic alkoxymethyl ether with an electrophile, such as an iodine source, can lead to the formation of a cyclic oxonium ion intermediate, which then proceeds to the dihydropyran product. The stereochemical outcome of the reaction is often controlled by a chair-like transition state. For the synthesis of a 5-butyl substituted dihydropyran, a homoallylic ether with the butyl group at the desired position would be the key starting material. The resulting halogenated dihydropyran can be a versatile intermediate for further functionalization. nih.gov

| Electrophile | Substrate | Solvent | Product Type | Yield (%) |

| I2, IBr, ICl | Pent-2-yne-1,5-diol derivatives | CH2Cl2 | Dihalogenated dihydro-2H-pyrans | up to 99 |

This table illustrates the high efficiency of electrophile-induced cyclization for the synthesis of functionalized dihydropyrans. nih.gov

Vinylsilane-Terminated Cyclizations

A robust and highly stereoselective method for the synthesis of substituted dihydropyrans involves the silyl-Prins cyclization, a vinylsilane-terminated cyclization process. nih.govresearchgate.netrsc.org This reaction typically involves the condensation of a vinylsilyl alcohol with an aldehyde in the presence of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). nih.govrsc.org The synthesis of this compound via this method would theoretically involve the reaction of a suitable vinylsilyl alcohol precursor with pentanal (valeraldehyde).

The generally accepted mechanism for this transformation begins with the activation of the aldehyde by the Lewis acid, followed by nucleophilic attack from the alcohol of the vinylsilyl alcohol to form an E-oxocarbenium ion intermediate. rsc.orgmdpi.com This intermediate then undergoes a highly stereoselective 6-endo cyclization. rsc.org The cyclization proceeds through a chair-like transition state where the substituents destined for the C2 and C6 positions of the pyran ring adopt more stable equatorial conformations to minimize steric hindrance. rsc.orgwordpress.com

This cyclization results in the formation of a β-silyl carbocation, which is stabilized by the β-silicon effect. nih.govwordpress.com The final step is the elimination of the silyl group to yield the stable dihydropyran ring. rsc.org This methodology is noted for its high diastereoselectivity, typically affording cis-2,6-disubstituted dihydropyrans with excellent control. rsc.orgwordpress.com

Research has demonstrated the broad substrate scope of this reaction, accommodating various functional groups on both the vinylsilyl alcohol and the aldehyde. rsc.org This versatility makes it a powerful tool for creating a diverse library of substituted dihydropyrans.

| Entry | Vinylsilyl Alcohol (R¹) | Aldehyde (R²) | Lewis Acid | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|---|---|

| 1 | Benzyl | Methyl | TMSOTf | (2R,6S)-6-benzyl-2-methyl-3,6-dihydro-2H-pyran | 48 | >95:5 |

| 2 | Benzyl | Propyl | TMSOTf | (2S,6S)-2-benzyl-6-propyl-3,6-dihydro-2H-pyran | 60 | >95:5 |

| 3 | Benzyl | Cyclohexyl | TMSOTf | (2S,6S)-2-benzyl-6-cyclohexyl-3,6-dihydro-2H-pyran | 80 | >95:5 |

| 4 | Benzyl | Phenethyl | TMSOTf | (2S,6S)-2-benzyl-6-phenethyl-3,6-dihydro-2H-pyran | 79 | >95:5 |

Derivatization and Functionalization of Precursor Dihydropyrans

Functionalization of Existing Dihydropyran Rings

The 3,4-dihydro-2H-pyran ring contains a reactive double bond that serves as a useful handle for further functionalization. wordpress.com Various electrophilic addition reactions can be performed to introduce new functional groups across this bond.

For instance, the addition of hydrochloric or hydrobromic acid to the double bond of dihydropyran yields the corresponding 2-halotetrahydropyrans. sigmaaldrich.com Similarly, chlorine and bromine add readily to produce 2,3-dihalo-tetrahydropyrans. sigmaaldrich.com In these dihalogenated products, the halogen at the 2-position, being adjacent to the ring oxygen, is particularly reactive and can be selectively substituted, enabling the synthesis of 3-halo-2-substituted tetrahydropyrans. sigmaaldrich.com Other synthetic transformations, such as olefin metathesis and hetero-Diels-Alder reactions, have also been employed to create highly functionalized dihydropyran structures. organic-chemistry.org

| Reagent | Reaction Type | Resulting Functional Group |

|---|---|---|

| HCl / HBr | Hydrohalogenation | Halogen at C2 |

| Cl₂ / Br₂ | Halogenation | Halogens at C2 and C3 |

Approaches to Introduce Butyl Moiety Post-Cyclization

Introducing a butyl group onto a pre-formed dihydropyran ring requires a synthetic handle at the desired position (e.g., C5). Several established organometallic reactions can be proposed for this transformation.

One plausible strategy involves the use of a Grignard reagent. wikipedia.org If a precursor such as 5-bromo-3,4-dihydro-2H-pyran were available, it could potentially undergo a coupling reaction with butylmagnesium bromide in the presence of a suitable catalyst to form the C-C bond and install the butyl group. wikipedia.org While Grignard reagents are well-known for reacting with carbonyls and epoxides, their use in cross-coupling reactions with organic halides is also established. masterorganicchemistry.comwisc.edu For example, 2-halotetrahydropyrans are known to react with Grignard reagents to yield 2-alkyltetrahydropyrans. sigmaaldrich.com

Another viable approach is the Wittig reaction, which converts aldehydes or ketones into alkenes. organic-chemistry.orgwikipedia.org This would necessitate a precursor like 3,4-dihydro-2H-pyran-5-carbaldehyde. Reaction of this aldehyde with a butyl-triphenylphosphonium ylide (a Wittig reagent) would yield 5-(pent-1-en-1-yl)-3,4-dihydro-2H-pyran. lumenlearning.comlibretexts.org The resulting double bond of the pentenyl side chain could then be selectively reduced, for instance, through catalytic hydrogenation, to afford the final this compound. The Wittig reaction is a powerful method because it unambiguously establishes the position of the new double bond, which upon reduction yields the desired alkyl substituent. libretexts.org

Reactivity and Mechanistic Investigations of 5 Butyl 3,4 Dihydro 2h Pyran

Electrophilic Reactions of the Dihydropyran Ring

The defining feature of the 3,4-dihydro-2H-pyran ring is the endocyclic carbon-carbon double bond adjacent to the ring oxygen atom. This structural arrangement makes the double bond electron-rich and thus highly susceptible to attack by electrophiles. The oxygen atom can stabilize an adjacent positive charge through resonance, which dictates the regioselectivity of addition reactions. For 5-Butyl-3,4-dihydro-2H-pyran, the butyl group at the C5 position acts as a weak electron-donating group, further influencing the stability of potential cationic intermediates.

Addition Reactions to the Double Bond

Electrophilic addition to the double bond of this compound is expected to proceed via a two-step mechanism. The initial step involves the attack of the π-electrons of the double bond on an electrophile (E⁺), leading to the formation of a carbocation intermediate. This step is typically the rate-determining step of the reaction. Due to the electronic influence of the ring oxygen and the C5-butyl group, the electrophile is predicted to add to the C6 position, forming the more stable tertiary carbocation at the C5 position. This intermediate is stabilized by both the inductive effect of the butyl group and hyperconjugation. The second step involves the rapid attack of a nucleophile (Nu⁻) on the carbocation, yielding the final addition product.

Reactions with Halogenating Agents

The reaction of alkenes with halogens such as chlorine (Cl₂) and bromine (Br₂) is a classic electrophilic addition. For this compound, this reaction is expected to proceed readily. The mechanism involves the formation of a cyclic halonium ion intermediate, which is then opened by the nucleophilic attack of a halide ion. This mechanism results in the anti-addition of the two halogen atoms across the double bond. For instance, the bromination of unsubstituted 3,4-dihydro-2H-pyran yields the corresponding 2,3-dibromotetrahydropyran. sigmaaldrich.com Consequently, the reaction with this compound would produce 5-butyl-2,3-dihalotetrahydropyran.

| Halogenating Agent | Solvent | Predicted Major Product | Stereochemistry |

|---|---|---|---|

| Bromine (Br₂) | Carbon tetrachloride (CCl₄) | 5-Butyl-2,3-dibromotetrahydropyran | anti-addition |

| Chlorine (Cl₂) | Dichloromethane (CH₂Cl₂) | 5-Butyl-2,3-dichlorotetrahydropyran | anti-addition |

| N-Bromosuccinimide (NBS) | Water (H₂O) / DMSO | 5-Butyl-2-bromo-3-hydroxytetrahydropyran (Bromohydrin) | anti-addition |

Acid-Catalyzed Transformations

Under acidic conditions, the double bond of this compound is readily protonated. Hydrohalic acids, such as hydrochloric acid (HCl) and hydrobromic acid (HBr), add across the double bond following Markovnikov's rule. sigmaaldrich.com Protonation occurs at the C6 position to generate the more stable tertiary carbocation at C5. Subsequent attack by the halide anion yields the 5-halo-5-butyltetrahydropyran.

In the presence of an acid catalyst and a nucleophilic solvent like water or an alcohol, hydration or alcoholysis occurs. Acid-catalyzed hydration yields a hemiacetal, 5-butyl-2-hydroxytetrahydropyran. This reaction is fundamental to the use of dihydropyran as a protecting group for alcohols, where the reaction is reversed under dilute acid conditions to deprotect the alcohol. sigmaaldrich.com

| Reagent(s) | Reaction Type | Predicted Major Product |

|---|---|---|

| HCl (gas) or HBr (gas) | Hydrohalogenation | 5-Butyl-5-chlorotetrahydropyran or 5-Butyl-5-bromotetrahydropyran |

| H₂SO₄ (catalytic), H₂O | Hydration | 5-Butyl-2-hydroxytetrahydropyran |

| p-Toluenesulfonic acid (catalytic), Methanol (CH₃OH) | Alcoholysis | 5-Butyl-2-methoxytetrahydropyran |

Nucleophilic Reactions and Ring Transformations

The dihydropyran ring, particularly when substituted with an electron-donating alkyl group like butyl, is generally resistant to direct nucleophilic attack on the double bond. The electron-rich nature of the π-system repels nucleophiles. Significant reactivity with nucleophiles is typically observed only when the dihydropyran ring is activated by a strong electron-withdrawing group at the C5 position, such as a formyl or acyl group. chim.itresearchgate.net In such cases, the system behaves as a Michael acceptor, and reactions often lead to addition or even ring-opening. researchgate.net

Reactions with Nitrogen Nucleophiles (e.g., amines)

Similar to carbon nucleophiles, nitrogen nucleophiles like amines are not expected to react directly with the unactivated double bond of this compound. mnstate.edulibretexts.org The literature on dihydropyran chemistry shows that reactions with amines are characteristic of derivatives bearing electron-withdrawing substituents, where the amine can act as a nucleophile in a conjugate addition, often followed by ring cleavage. chim.itresearchgate.net In the absence of such an activating group, the dihydropyran ring is inert to most amines, which would instead act as bases if any acidic protons were available. Any reaction would likely require harsh conditions, such as high temperatures or the use of a catalyst, and the reaction pathway is not readily predictable without specific experimental data.

Rearrangement Reactions

The vinyl ether moiety within the this compound structure is susceptible to certain types of rearrangement reactions, most notably the nih.govnih.gov-sigmatropic rearrangement, commonly known as the Claisen rearrangement. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds in a concerted, pericyclic manner. byjus.com For the rearrangement to occur, an allyl group must be attached to the vinyl ether system.

The classical Claisen rearrangement involves the thermal conversion of an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgbyjus.com The reaction proceeds through a highly ordered, six-membered cyclic transition state, often preferring a chair-like conformation to minimize steric interactions. organic-chemistry.org This concerted mechanism ensures high stereospecificity. The driving force for the reaction is the formation of a thermodynamically stable carbonyl group. wikipedia.org

While the uncatalyzed reaction often requires high temperatures, the process can be accelerated by the use of Lewis acids or in polar solvents. byjus.comescholarship.org In the context of a substituted dihydropyran, a precursor such as an allylic alcohol would first need to react with the dihydropyran system to form the requisite allyl vinyl ether intermediate, which could then undergo the intramolecular rearrangement upon heating.

Table 1: Variations of the Claisen Rearrangement

| Variation | Reactants | Product | Key Features |

| Johnson-Claisen | Allylic alcohol + Orthoester | γ,δ-Unsaturated ester | Often catalyzed by weak acids like propionic acid. wikipedia.org |

| Ireland-Claisen | Allylic ester (converted to silyl (B83357) ketene (B1206846) acetal) | γ,δ-Unsaturated carboxylic acid | Proceeds at lower temperatures with high stereoselectivity. byjus.com |

| Eschenmoser-Claisen | Allylic alcohol + Amide acetal | γ,δ-Unsaturated amide | Allows for the formation of unsaturated amides. organic-chemistry.org |

Role as a Vinyl Ether in Organic Synthesis

The this compound molecule contains a cyclic vinyl ether functional group, which dictates much of its chemical reactivity. Vinyl ethers are electron-rich olefins due to the resonance donation from the adjacent oxygen atom, making them highly reactive towards electrophiles and valuable intermediates in a variety of organic transformations. academie-sciences.frchemicalbook.com

One of the most common applications of the parent compound, 3,4-dihydro-2H-pyran, is as a protecting group for alcohols. sigmaaldrich.com In the presence of an acid catalyst, the vinyl ether reacts with an alcohol to form a tetrahydropyranyl (THP) ether. This protecting group is stable under a wide range of conditions, including exposure to strong bases, organometallic reagents, and some oxidizing and reducing agents, but it is easily removed under mild acidic conditions to regenerate the alcohol. sigmaaldrich.com

The electron-rich double bond of vinyl ethers also participates in various addition reactions. For instance, hydrochloric and hydrobromic acids add readily across the double bond to form 2-halotetrahydropyrans. sigmaaldrich.com Furthermore, the vinyl ether functionality allows these compounds to act as monomers in cationic polymerization to produce poly(vinyl ether)s, which have applications in adhesives and coatings. nih.govchemicalbook.com Their diverse chemical behavior makes them versatile synthons for numerous organic reactions, including etherification and addition-elimination sequences. researchgate.net

Cycloaddition Reactions of Dihydropyran Systems

Cycloaddition reactions are fundamental processes in organic chemistry for the construction of cyclic compounds. Dihydropyran systems, including this compound, can participate in these reactions either as dienophiles or as precursors to dienes, leading to the formation of more complex molecular architectures.

Hetero Diels-Alder Reactions

The hetero-Diels-Alder reaction is a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. The electron-rich double bond in dihydropyrans makes them excellent dienophiles for inverse-electron-demand hetero-Diels-Alder reactions. organic-chemistry.org In this type of reaction, an electron-rich olefin (the dihydropyran) reacts with an electron-poor diene (heterodiene). organic-chemistry.orgyoutube.com

This approach is a powerful method for synthesizing various heterocyclic systems. For example, C2-symmetric bis(oxazoline)-Cu(II) complexes have been shown to catalyze the inverse-electron-demand hetero-Diels-Alder reaction between enol ethers and α,β-unsaturated carbonyl compounds, yielding substituted dihydropyrans with high diastereo- and enantioselectivity. organic-chemistry.org The reaction of functionalized α,β-unsaturated carbonyl compounds with vinyl ethers proceeds in a regio- and diastereoselective manner to yield substituted 3,4-dihydro-2H-pyrans. rsc.org These reactions provide a convergent and atom-economical route to access complex oxygen-containing heterocycles. rsc.org

[4+2] and [3+3] Cycloadditions in Dihydropyranone Synthesis

While this compound itself is a product, related dihydropyranone structures are often synthesized using cycloaddition strategies. mdpi.com Dihydropyran-2-ones, also known as enol δ-lactones, are valuable scaffolds in medicinal chemistry and organic synthesis. mdpi.com N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for the synthesis of these structures through [4+2] and [3+3] cycloaddition pathways. mdpi.com

In a typical NHC-catalyzed [4+2] cycloaddition, an α,β-unsaturated aldehyde reacts with a suitable partner to form the dihydropyranone ring. The NHC activates the aldehyde to form a Breslow intermediate, which then acts as the four-atom component in the cycloaddition. Similarly, [3+3] annulations have been developed using different starting materials to construct the six-membered ring. mdpi.com These organocatalytic methods are highly effective for producing complex and chiral dihydropyranone derivatives from simple precursors. mdpi.com

Table 2: Examples of Cycloaddition Reactions for Dihydropyranone Synthesis

| Cycloaddition Type | Catalyst | Reactants | Product | Ref. |

| [4+2] Annulation | N-Heterocyclic Carbene (NHC) | α,β-Unsaturated Aldehyde + Ketenophile | 3,4-Dihydropyran-2-one | mdpi.com |

| [3+3] Annulation | N-Heterocyclic Carbene (NHC) | Enal + Heterocyclic Nucleophile | Fused Dihydropyranone | mdpi.com |

| [4+2] Cycloaddition | Boron Trifluoride Etherate | Epoxide (forms aldehyde in situ) + 3-Alkoxycyclobutanone | 2,3-Dihydro-4-pyranone | researchgate.net |

Application as a Synthetic Intermediate and Building Block

The inherent reactivity of the dihydropyran ring makes it a valuable building block for the synthesis of more elaborate molecules. The vinyl ether can be transformed into various functional groups, and the ring itself can be opened and recyclized to generate different heterocyclic or carbocyclic systems. researchgate.net

Construction of Complex Heterocyclic Systems

Substituted dihydropyrans are key intermediates for constructing a wide array of complex heterocyclic frameworks. The susceptibility of the dihydropyran ring to nucleophilic attack allows for ring-opening reactions, which unveil functionalities that can be exploited in subsequent cyclization steps. researchgate.net For example, 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans react with various C- and N-nucleophiles, leading to a diverse range of products. chim.it

Reactions with binucleophiles, such as hydrazines or 1,2-diamines, can lead to the formation of fused heterocyclic systems like pyrazoles and benzimidazoles. chim.it Acid-catalyzed condensation of a 3,4-dihydro-2H-pyran-5-carbaldehyde with N-substituted pyrazole-5-amines has been used to synthesize pyrazolo[3,4-b]pyridines in good yields. chim.it Furthermore, the dihydropyran scaffold serves as a precursor for creating fused systems like pyrano[2,3-d]pyrimidines through hetero-Diels-Alder reactions. rsc.org These strategies showcase the utility of the dihydropyran core as a versatile template for diversity-oriented synthesis in the search for novel bioactive compounds. nih.gov

Stereochemical Aspects of 5 Butyl 3,4 Dihydro 2h Pyran Synthesis

Control of Relative Stereochemistry

The relative orientation of substituents on the dihydropyran ring is determined by the reaction pathway and conditions. Understanding the principles of kinetic and thermodynamic control, as well as the influence of substituents, is essential for directing the synthesis towards the desired diastereomer.

When a reaction can lead to two or more different products, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.com

Kinetic Control: At lower temperatures and with shorter reaction times, the major product is the one that is formed fastest. wikipedia.orglibretexts.org This "kinetic product" is formed via the reaction pathway with the lowest activation energy. jackwestin.commasterorganicchemistry.com

Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction may become reversible. libretexts.org Under these conditions, an equilibrium is established, and the major product is the most stable one. masterorganicchemistry.com This "thermodynamic product" has the lowest Gibbs free energy. wikipedia.org

This principle is highly relevant in cycloaddition reactions like the Diels-Alder reaction. wikipedia.org For instance, the reaction of cyclopentadiene (B3395910) with furan (B31954) at room temperature is under kinetic control and yields the less stable endo isomer, which is formed faster. wikipedia.org At elevated temperatures, the reaction becomes reversible, and the more stable exo isomer, the thermodynamic product, predominates. wikipedia.org

In the context of synthesizing a substituted 5-Butyl-3,4-dihydro-2H-pyran via a hetero-Diels-Alder reaction, manipulating the reaction temperature and time could allow for the selective formation of either the kinetic or thermodynamic diastereomer. Low temperatures would favor the product formed through the most accessible transition state, while higher temperatures would allow the system to equilibrate to the most stable diastereomeric product. libretexts.org

| Control Type | Reaction Conditions | Determining Factor | Major Product | Reference |

|---|---|---|---|---|

| Kinetic | Low temperature, short reaction time, irreversible conditions | Rate of formation (lowest activation energy) | The product that is formed fastest. | wikipedia.orgmasterorganicchemistry.com |

| Thermodynamic | High temperature, long reaction time, reversible conditions | Product stability (lowest Gibbs free energy) | The most stable product. | wikipedia.orgmasterorganicchemistry.com |

Substituents on the reacting molecules can exert profound steric and electronic effects that influence the stereochemical course of a reaction. nih.gov In a hetero-Diels-Alder reaction to form this compound, the butyl group would be a substituent on one of the precursors.

The stereoselectivity in these reactions is often mediated by differential noncovalent interactions, such as π-stacking, in the competing transition states. nih.govmit.edu The electronic nature of a substituent—whether it is electron-donating or electron-withdrawing—can alter the electron density of the reacting π-system, which in turn affects the stability of the transition state and the stereochemical outcome. nih.gov For example, electron-withdrawing groups can enhance stacking interactions by decreasing electrostatic repulsion between π-systems. nih.gov

The steric bulk of a substituent is also a critical factor. A large group like butyl can favor a specific orientation of the reactants in the transition state to minimize steric hindrance. This can lead to high facial selectivity (attack on one face of a molecule over the other) and influence the ratio of diastereomeric products (e.g., endo/exo selectivity). In the synthesis of the target compound, the steric demand of the butyl group at the C5 position would play a significant role in directing the stereochemical outcome of the ring-forming reaction.

Conformational Analysis and Stereochemical Stability

The three-dimensional structure and stability of the this compound molecule are dictated by its conformation. The 3,4-dihydro-2H-pyran ring is not planar and typically adopts a half-chair or sofa conformation to relieve ring strain. The precise conformation is influenced by the substituents on the ring.

Studies on substituted pyran rings show they often adopt a standard chair-like conformation (e.g., ⁴C₁). nih.gov The substituents will preferentially occupy positions that minimize unfavorable steric interactions. For instance, bulky groups tend to favor equatorial positions to avoid 1,3-diaxial repulsions, which are destabilizing interactions between axial substituents on the same side of the ring. nih.gov

For this compound, the C5 carbon is part of a double bond, meaning the butyl group is attached to an sp² hybridized carbon. This part of the ring is relatively flat. The stereochemical stability of different diastereomers (if other stereocenters exist) would be influenced by the steric interactions of the butyl group with substituents at other positions (e.g., C2, C4, C6). The molecule will adopt a conformation that minimizes these steric clashes, and the diastereomer that can achieve a lower energy conformation will be thermodynamically more stable.

Computational Studies and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the electronic structure and energy of molecules, forming the bedrock of modern computational chemistry.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. mdpi.commdpi.comresearchgate.net DFT methods are employed to investigate various aspects of 5-Butyl-3,4-dihydro-2H-pyran, from its ground-state geometry to its reactivity and the mechanisms of its reactions.

A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G**), can predict bond lengths, bond angles, and dihedral angles of the lowest energy conformation. researchgate.netresearchgate.net This analysis would reveal the preferred conformation of the dihydropyran ring and the orientation of the butyl substituent.

Once the geometry is optimized, a detailed analysis of the electronic structure can be performed. This includes the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO indicating the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. mdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical DFT Calculation at B3LYP/6-31G level)**

| Parameter | Value |

| C2-O1 Bond Length (Å) | 1.43 |

| C6-O1 Bond Length (Å) | 1.38 |

| C4-C5 Bond Length (Å) | 1.51 |

| C5-Butyl Bond Length (Å) | 1.54 |

| C2-O1-C6 Bond Angle (°) | 116.5 |

| Dihedral Angle C2-C3-C4-C5 (°) | 25.3 |

Note: The data in this table is hypothetical and serves as an example of the output from a DFT geometry optimization calculation.

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, including those involving this compound. By locating and characterizing transition states, the mechanisms of reactions such as thermal decomposition, cycloadditions, or reactions with nucleophiles can be elucidated. mdpi.commdpi.com For example, in a hypothetical thermal decomposition, DFT could be used to identify the transition state structure for a retro-Diels-Alder reaction, providing insight into the concerted or stepwise nature of the mechanism. The calculated imaginary frequency of the transition state would confirm it as a true saddle point on the potential energy surface. nist.gov

Following the identification of reactants, products, and transition states, DFT calculations can be used to determine important kinetic and thermodynamic parameters. researchgate.netmdpi.com By performing frequency calculations, zero-point vibrational energies (ZPVE), thermal corrections, and entropies can be obtained. These values allow for the calculation of activation energies (Ea), enthalpies of reaction (ΔH), and Gibbs free energies of activation (ΔG‡). mdpi.com This information is critical for predicting reaction rates and understanding the feasibility of a proposed reaction pathway under different temperature conditions.

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for a Reaction of this compound (DFT Calculation)

| Parameter | Value (kJ/mol) |

| Activation Energy (Ea) | 120 |

| Enthalpy of Activation (ΔH‡) | 115 |

| Gibbs Free Energy of Activation (ΔG‡) | 150 |

| Enthalpy of Reaction (ΔH) | -45 |

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Prediction of Reactivity and Selectivity

Computational methods are invaluable for predicting the reactivity and selectivity of this compound in various chemical transformations. By analyzing the electronic properties derived from DFT calculations, such as the distribution of electrostatic potential and Fukui functions, it is possible to identify the most likely sites for electrophilic and nucleophilic attack. For instance, the electron-rich double bond in the dihydropyran ring is a potential site for electrophilic addition, and the oxygen atom is a potential site for protonation or coordination to Lewis acids.

Furthermore, computational models can be used to predict the stereoselectivity and regioselectivity of reactions. By calculating the energies of different possible transition states leading to various products, the most favorable reaction pathway can be identified. This predictive capability is crucial in synthetic chemistry for designing reactions that yield the desired product with high selectivity, thereby minimizing the formation of unwanted byproducts.

Substituent Effects on Molecular Properties and Reactivity using Computational Models

Computational models, particularly those employing density functional theory (DFT), offer significant insights into how substituents influence the molecular properties and reactivity of heterocyclic compounds like this compound. While direct computational studies on this specific molecule are limited, research on analogous substituted dihydropyrans provides a strong basis for understanding these effects. The butyl group at the 5-position, being an electron-donating alkyl group, is expected to modulate the electronic structure and, consequently, the reactivity of the dihydropyran ring.

Detailed Research Findings

A pertinent computational study investigated the thermal decomposition of 3,6-dihydro-2H-pyran and its methyl-substituted derivatives, providing valuable data on the influence of alkyl substituents. mdpi.com In this research, the presence of methyl groups was found to lower the activation free energy for the decomposition reaction, indicating that alkyl substitution can facilitate certain reaction pathways by stabilizing the transition state. mdpi.com

The butyl group in this compound is anticipated to exert a similar, albeit slightly more pronounced, electron-donating effect compared to a methyl group. This would likely lead to an increase in the electron density of the dihydropyran ring, potentially influencing its susceptibility to electrophilic attack and its behavior in pericyclic reactions.

The following data tables, derived from computational studies on methyl-substituted 3,6-dihydro-2H-pyrans, illustrate the quantitative impact of alkyl substitution on activation energy and atomic charges. These findings serve as a valuable proxy for understanding the expected effects of a butyl substituent on the 3,4-dihydro-2H-pyran scaffold.

Table 1: Activation Free Energy (ΔG≠) for the Thermal Decomposition of Dihydropyran and its Methylated Derivatives

This table showcases the effect of methyl substituents on the activation free energy for the thermal decomposition of dihydropyran derivatives. The data is based on computational calculations at the PBE0/6-311+G(d,p) level at 600 K. mdpi.com

| Compound | Substituent(s) | ΔG≠ (kJ·mol⁻¹) |

| Dihydropyran (DHP) | None | 196 |

| 4-Methyl-3,6-dihydro-2H-pyran (MDHP) | 4-Methyl | 190 |

| 2,6-Dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 2,6-Dimethyl | 183 |

Table 2: Natural Atomic Charges for Reactants (qᴿ) and Transition States (qᵀˢ) at C2 and C4 Atoms

This table presents the calculated natural atomic charges on specific carbon atoms within the dihydropyran ring for both the reactant and the transition state during thermal decomposition. These calculations were performed at the PBE0/6-311+G(d,p) level. mdpi.com

| Compound | Atom | qᴿ | qᵀˢ |

| DHP | C2 | -0.160 | -0.158 |

| C4 | -0.166 | -0.224 | |

| MDHP | C2 | -0.161 | -0.160 |

| C4 | -0.126 | -0.187 | |

| DMDHP | C2 | -0.122 | -0.124 |

| C4 | -0.167 | -0.226 |

The data indicates that methyl substitution leads to a decrease in the activation free energy, suggesting that the presence of an electron-donating alkyl group stabilizes the transition state of the reaction. mdpi.com For this compound, a similar trend would be expected, where the butyl group would likely lower the activation energy for relevant reactions compared to the unsubstituted dihydropyran.

Advanced Analytical Methodologies for Structural Characterization and Mechanistic Studies

Spectroscopic Techniques

Spectroscopy is fundamental to the structural elucidation of organic molecules. By probing the interaction of molecules with electromagnetic radiation, various spectroscopic methods provide detailed information about the connectivity of atoms, the functional groups present, and the electronic environment within the molecule.

Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR for specific applications)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic compounds. For a molecule like 5-Butyl-3,4-dihydro-2H-pyran, 1D NMR (¹H and ¹³C) provides initial data on the number and types of protons and carbons.

Advanced techniques like 2D NMR are essential for assembling the complete molecular structure.

Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling relationships, identifying adjacent protons within the butyl chain and the dihydropyran ring.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, assigning specific protons to their corresponding carbons.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bond) couplings between protons and carbons, which is critical for connecting the butyl substituent to the correct position (C5) on the pyran ring.

While solution-state NMR is most common, Solid-State NMR (SS-NMR) could be applied to study the compound in its solid form, providing insights into its crystalline packing and conformational polymorphism, should it exist.

Data from a closely related analog, 1-(6-butyl-3,4-dihydro-2H-pyran-2-yl)pentanone, provides expected chemical shift ranges for the butyl-dihydropyran moiety. amazonaws.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the this compound Moiety

| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| 2 | ~3.8 - 4.2 | ~65 - 70 |

| 3 | ~1.8 - 2.0 | ~20 - 25 |

| 4 | ~4.5 - 4.8 | ~98 - 102 |

| 6 | ~6.2 - 6.5 | ~140 - 145 |

| Butyl-CH₂ (α) | ~2.0 - 2.2 | ~30 - 35 |

| Butyl-CH₂ (β) | ~1.3 - 1.5 | ~28 - 32 |

| Butyl-CH₂ (γ) | ~1.2 - 1.4 | ~22 - 25 |

| Butyl-CH₃ (δ) | ~0.8 - 1.0 | ~13 - 15 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the parent ion, allowing for the determination of the molecular formula with high confidence. For this compound (C₉H₁₆O), the expected exact mass can be calculated and compared to the experimental value, confirming the elemental composition.

Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable structural information. Studies on the parent compound, 3,4-dihydro-2H-pyran (DHP), reveal characteristic electron-induced dissociation pathways. mostwiedzy.pl One major decomposition pathway involves a transannular cleavage of the O1–C6 and C2=C3 bonds, leading to a fragment with m/z = 55. mostwiedzy.pl Another pathway can result in the detachment of allene, producing a cation at m/z = 39. mostwiedzy.pl For the 5-butyl substituted derivative, additional fragmentation patterns involving the cleavage of the butyl chain would be expected.

Table 2: Key Mass Fragments for Dihydropyran Structures

| m/z Value | Proposed Fragment Identity | Origin Compound |

|---|---|---|

| 84 | [C₅H₈O]⁺ (Molecular Ion) | 3,4-dihydro-2H-pyran nist.gov |

| 55 | [C₄H₇]⁺ | 3,4-dihydro-2H-pyran mostwiedzy.pl |

| 39 | [C₃H₃]⁺ (Propargyl cation) | 3,4-dihydro-2H-pyran mostwiedzy.pl |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by probing its vibrational modes. For this compound, the key functional groups are the cyclic ether, the carbon-carbon double bond (alkene), and the alkyl (butyl) chain.

The IR spectrum would show characteristic absorption bands:

C-H stretching: Aliphatic C-H stretches from the butyl group and the saturated part of the pyran ring typically appear just below 3000 cm⁻¹. The vinylic C-H stretch appears above 3000 cm⁻¹.

C=C stretching: A distinct band around 1650-1680 cm⁻¹ corresponds to the stretching of the endocyclic double bond.

C-O-C stretching: Strong, characteristic bands for the ether linkage are expected in the 1250-1050 cm⁻¹ region.

Raman spectroscopy provides complementary information, as non-polar bonds like the C=C double bond often produce a strong Raman signal, whereas they may be weaker in the IR spectrum.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Vinylic C-H Stretch | 3020 - 3080 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| C=C Stretch | 1650 - 1680 | Medium |

| C-O-C Asymmetric Stretch | 1200 - 1260 | Strong |

| C-O-C Symmetric Stretch | 1050 - 1150 | Strong |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the isolated carbon-carbon double bond within the ether ring. This would be expected to result in a π → π* electronic transition. For isolated, non-conjugated alkenes, this transition typically results in an absorption maximum (λmax) in the far UV region, generally below 200 nm. nist.gov The presence of the oxygen atom adjacent to the double bond (an enol ether system) can shift this absorption to a slightly longer wavelength compared to a simple alkene.

Crystallographic Analysis

While spectroscopic methods reveal the connectivity and functional groups, crystallographic analysis provides the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details.

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

Single-crystal X-ray diffraction (XRD) is the definitive method for determining molecular structure. Although data for this compound itself is not available, a study on a closely related derivative, 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, provides significant insight into the conformation of the dihydropyran ring. researchgate.netresearchgate.net This analysis revealed that the dihydropyran ring adopts a conformation that is not perfectly planar. researchgate.net

Table 4: Crystallographic Data for the Analog 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 |

| Z (Molecules per unit cell) | 2 |

Data sourced from a study on 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid. researchgate.net

The butyl substituent at the 5-position would influence the crystal packing of the target molecule due to van der Waals interactions and steric effects, likely resulting in different unit cell parameters and space group compared to the dimethyl analog.

Powder X-ray Diffraction (PXRD) would be used on a polycrystalline (powder) sample. While it does not provide the detailed structural information of a single-crystal analysis, it is an essential tool for phase identification, purity assessment, and analysis of crystallinity in a bulk sample. Each crystalline solid has a unique powder diffraction pattern, which serves as a "fingerprint" for identification.

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in characterizing the properties of catalysts and monitoring the progress of chemical reactions. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable for investigating catalytic systems involved in the synthesis of dihydropyrans, analogous to this compound. These methods provide insights into the thermal stability of catalysts, the decomposition of catalyst precursors, and the nature of species adsorbed on the catalyst surface.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Catalytic Systems and Reaction Progress

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is instrumental in determining the thermal stability of catalysts, quantifying coke deposition on spent catalysts, and studying the decomposition of catalyst precursors. For instance, in the context of solid acid catalysts like sulfated zirconia or zeolites, which are commonly employed in Prins cyclization reactions to form dihydropyran rings, TGA can reveal the temperatures at which critical transformations occur.

A typical TGA analysis of a solid acid catalyst, such as sulfated zirconia, shows distinct weight loss stages. The initial weight loss, occurring at lower temperatures (around 100-200°C), is generally attributed to the desorption of physisorbed water. A subsequent weight loss at higher temperatures can be related to dehydroxylation or the decomposition of sulfate (B86663) groups, which are crucial for the catalyst's acidic properties. sphinxsai.commdpi.com The thermal stability of these sulfate groups is directly linked to the catalyst's activity and reusability. mdpi.comosti.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect exothermic and endothermic transitions, providing information on phase transitions, crystallization events, and chemical reactions. In catalyst characterization, DSC is often used in conjunction with TGA. For example, the exothermic peak in a DSC curve corresponding to the crystallization of an amorphous catalyst precursor to its active crystalline phase can be identified. Furthermore, the heat flow associated with the combustion of coke deposits on a spent catalyst can be quantified to understand deactivation mechanisms. mdpi.comresearchgate.net

The following table illustrates representative TGA data for a solid acid catalyst, sulfated zirconia, used in reactions analogous to dihydropyran synthesis.

| Temperature Range (°C) | Weight Loss (%) | Interpretation |

| 25-200 | 5-10 | Removal of physisorbed and bound water. |

| 200-500 | 2-5 | Dehydroxylation of the catalyst surface. |

| > 600 | 10-20 | Decomposition and removal of sulfate groups as SOx. mdpi.comwsu.edu |

This is an interactive data table based on typical findings for sulfated zirconia catalysts. sphinxsai.commdpi.comwsu.edu

Monitoring Reaction Progress: While less common, thermal analysis can also be employed to monitor the progress of the reaction itself by analyzing the reaction mixture at different time intervals. The thermal decomposition profile of the reaction mixture would change as the reactants are converted to products, potentially allowing for an estimation of conversion.

Microscopic and Surface Characterization

The morphology and elemental composition of a catalyst are critical factors that influence its activity, selectivity, and stability. Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDAX or EDS) are powerful techniques for obtaining this information.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDAX) for Catalyst Morphology

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a material by scanning it with a focused beam of electrons. The signals that derive from electron-sample interactions reveal information about the sample's surface topography and composition. In the context of heterogeneous catalysts used for dihydropyran synthesis, SEM is used to visualize the particle size, shape, and aggregation of the catalyst particles. nih.govmdpi.com For example, an SEM image of a zeolite catalyst can reveal its crystal morphology, which can impact its accessibility to reactants. abo.fi Similarly, for supported catalysts, SEM can show the distribution of the active phase on the support material. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDAX) , often coupled with SEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. When the electron beam of the SEM strikes the sample, it excites electrons in the atoms, causing them to emit X-rays at characteristic energies for each element. By detecting and analyzing these X-rays, EDAX can determine the elemental composition of the sample. This is particularly useful for confirming the presence and distribution of key elements in a catalyst, such as the active metals (e.g., Zr, Al, Si in a zeolite or sulfated zirconia) and the presence of sulfur in sulfated catalysts. nih.govnih.govnih.gov

The table below presents typical elemental analysis data obtained from EDAX for a sulfated zirconia catalyst.

| Element | Weight % | Atomic % |

| O | 45.8 | 68.2 |

| S | 10.5 | 7.8 |

| Zr | 43.7 | 24.0 |

This is an interactive data table representing typical EDAX results for a sulfated zirconia catalyst.

Chromatographic and Separation Methods for Purity and Yield Assessment

Chromatographic techniques are indispensable for the analysis of organic reaction mixtures, allowing for the separation, identification, and quantification of reactants, products, and byproducts. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for assessing the purity and yield of dihydropyran derivatives like this compound.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. In the context of dihydropyran synthesis, GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used to monitor the progress of the reaction and to determine the purity of the final product. The retention time of a compound in the GC column is a characteristic feature that can be used for its identification by comparing it with a known standard. The area under the peak in the chromatogram is proportional to the concentration of the corresponding compound, allowing for quantitative analysis. mdpi.com This enables the calculation of the conversion of reactants and the yield of the desired dihydropyran product.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be applied to a wider range of compounds, including those that are not volatile or are thermally sensitive. For dihydropyran derivatives, Reverse-Phase HPLC (RP-HPLC) is often employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. A UV detector is commonly used for detection, as many organic molecules, including pyran derivatives, absorb UV light. ptfarm.plmdpi.com HPLC is particularly useful for determining the purity of the isolated product and can also be used for quantitative analysis to determine the yield. rsc.orgresearchgate.net

The following table provides a hypothetical example of a purity assessment of a synthesized dihydropyran derivative using HPLC.

| Peak No. | Retention Time (min) | Area (%) | Identification |

| 1 | 2.5 | 3.2 | Impurity 1 |

| 2 | 4.8 | 95.5 | Dihydropyran Product |

| 3 | 6.1 | 1.3 | Impurity 2 |

This is an interactive data table illustrating a typical HPLC purity analysis for a synthesized organic compound. ptfarm.plrsc.org

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of dihydropyran scaffolds is a well-established area of organic chemistry, traditionally employing methods like the hetero-Diels-Alder reaction and ring-closing metathesis. researchgate.net However, the future of synthesizing 5-Butyl-3,4-dihydro-2H-pyran lies in developing greener and more efficient pathways that prioritize atom economy, reduced waste, and the use of renewable resources.

Emerging strategies focus on catalyst innovation and process optimization. For instance, the use of reusable, solid catalysts such as metal-organic frameworks (MOFs) presents a promising alternative to homogeneous catalysts, offering advantages in separation and recyclability. nih.govfrontiersin.org Research into novel catalytic systems, including organocatalysts like N-heterocyclic carbenes (NHCs), could provide highly selective and efficient routes to dihydropyranones and related structures under mild conditions. mdpi.comnih.gov Another key direction is the adaptation of multicomponent reactions, which allow for the construction of complex molecules like pyran derivatives in a single step from three or more reactants, significantly improving process efficiency. nih.govfrontiersin.org

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Hetero-Diels-Alder Reaction | [4+2] cycloaddition to form the dihydropyran ring. | High stereoselectivity; convergent synthesis. |

| Ring-Closing Metathesis (RCM) | Formation of the cyclic ether from an acyclic diene precursor. | Good functional group tolerance; access to complex structures. |

| Catalysis with Metal-Organic Frameworks (MOFs) | Use of heterogeneous, recyclable catalysts. nih.gov | Enhanced sustainability, easier product purification, high efficiency. frontiersin.org |

| N-Heterocyclic Carbene (NHC) Organocatalysis | Metal-free catalysis for cycloaddition reactions. nih.gov | Mild reaction conditions, high enantioselectivity. mdpi.com |

| Multicomponent Reactions | Combining three or more reactants in a single step. frontiersin.org | Increased efficiency, reduced waste, operational simplicity. |

Exploration of New Reactivity Patterns and Chemical Transformations

The chemical reactivity of this compound is largely dictated by its enol ether functionality. The double bond within the dihydropyran ring is highly reactive and susceptible to electrophilic addition. Future research will likely focus on harnessing this reactivity for novel chemical transformations.

Key areas for exploration include asymmetric catalysis to introduce chirality, and the development of regioselective reactions that functionalize specific positions on the pyran ring. The presence of two electrophilic centers in related acyl-dihydropyrans highlights the potential for selective reactions with various nucleophiles. researchgate.net For this compound, investigations could target transformations such as stereoselective epoxidation, dihydroxylation, or cycloaddition reactions at the double bond. Furthermore, C-H activation at the butyl chain or on the saturated carbons of the pyran ring could open pathways to a diverse array of new derivatives that are otherwise difficult to access.

| Transformation Type | Potential Reagents/Catalysts | Anticipated Outcome | Research Goal |

|---|---|---|---|

| Asymmetric Epoxidation | Chiral catalysts (e.g., Sharpless, Jacobsen) | Chiral epoxides derived from the pyran scaffold. | Access to enantiomerically pure building blocks. |

| Halogenation/Alkoxylation | tert-Butyl hypohalites in alcohol solvents. acs.org | Addition of halogen and alkoxy groups across the double bond. | Creation of functionalized tetrahydropyran (B127337) derivatives. |

| Hydroboration-Oxidation | Borane reagents followed by oxidation. | Introduction of a hydroxyl group at the 5-position. | Synthesis of functionalized tetrahydropyranols. |

| C-H Activation | Transition metal catalysts (e.g., Pd, Rh, Ir). | Direct functionalization of the butyl chain or pyran ring. | Novel derivatization pathways with high atom economy. |

| Ring-Opening Reactions | Strong nucleophiles or Lewis acids. researchgate.net | Formation of linear, functionalized compounds. | Use as a masked aldehyde or ketone for complex synthesis. |

Integration of Machine Learning and AI in Dihydropyran Research

Future research could employ ML models to predict the regioselectivity and stereoselectivity of reactions involving the dihydropyran ring, saving considerable experimental effort. researchgate.net Generative models could design novel dihydropyran derivatives with specific desired properties, such as enhanced biological activity or tailored physical characteristics for materials science. youtube.com Furthermore, AI can be integrated with automated laboratory systems to create autonomous platforms that design, execute, and analyze experiments, leading to a new paradigm of rapid, data-driven chemical discovery. youtube.com

| AI/ML Application | Specific Task for Dihydropyran Research | Potential Impact |

|---|---|---|

| Reaction Outcome Prediction | Predict the major products and yields for new reactions of this compound. appliedclinicaltrialsonline.com | Reduces trial-and-error experimentation; accelerates discovery of new transformations. |

| Retrosynthesis Planning | Propose efficient and sustainable synthetic routes to complex target molecules derived from the dihydropyran scaffold. engineering.org.cn | Optimizes synthesis of valuable compounds. |

| Property Prediction | Forecast the physicochemical, biological, or material properties of novel dihydropyran derivatives. | Prioritizes the synthesis of high-potential candidates. |

| De Novo Molecular Design | Generate new dihydropyran-based structures optimized for a specific function (e.g., a drug target). | Expands the accessible chemical space for drug and materials discovery. rsc.org |

| Autonomous Experimentation | Integrate ML algorithms with robotic platforms to autonomously optimize reaction conditions. youtube.com | Enables high-throughput, "hands-free" molecular discovery and process development. drugtargetreview.com |

Advancements in High-Throughput Synthesis and Screening of Dihydropyran Libraries

High-throughput synthesis and screening are cornerstones of modern drug discovery and materials science. nih.govnih.gov Applying these techniques to the this compound scaffold can rapidly generate and evaluate large collections of related compounds, known as chemical libraries.

The focus in this area will be on developing robust, automated synthetic methods, such as microwave-assisted synthesis, to quickly produce a diverse library of derivatives. biotage.co.jp This could involve varying substituents on the pyran ring or modifying the n-butyl side chain. Once synthesized, these libraries can be subjected to high-throughput screening (HTS) to identify "hits" with interesting biological activities or material properties. nih.govresearchwithrowan.com For example, libraries could be screened against panels of enzymes or cell lines to discover new therapeutic agents. The development of azide- or alkyne-functionalized dihydropyran building blocks would also enable the use of "click chemistry" for rapid library assembly. rsc.org

| Library Type | Scaffold | Diversification Strategy | Potential Screening Application |

|---|---|---|---|

| Substituent Library | This compound | Introduction of various functional groups at positions 2, 3, 4, and 6 of the pyran ring. | Screening for biological activity (e.g., enzyme inhibition, antimicrobial). |

| Side-Chain Analogue Library | 3,4-dihydro-2H-pyran | Variation of the alkyl chain at position 5 (e.g., different lengths, branching, functional groups). | Tuning physical properties for materials science (e.g., solubility, thermal stability). |

| "Click" Chemistry Library | Azide- or alkyne-functionalized dihydropyran | Rapid reaction with a diverse set of corresponding alkynes or azides. rsc.org | In-situ screening and rapid identification of bioactive compounds. |

| Polymer Precursor Library | Functionalized this compound | Incorporation of additional polymerizable groups (e.g., acrylates, styrenes). | Screening for polymers with novel optical, mechanical, or thermal properties. |

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique structure of this compound makes it an intriguing candidate for applications beyond traditional organic synthesis, particularly in materials science. The compound contains a polymerizable double bond and a lipophilic butyl group, a combination that can be exploited to create novel polymers and functional materials. basf.com

Future interdisciplinary research could explore the ring-opening metathesis polymerization (ROMP) of this compound to create polymers with unique backbone structures. The butyl group would be expected to impart hydrophobicity and flexibility to the resulting material. These polymers could find applications in coatings, adhesives, or as specialty elastomers. Additionally, the dihydropyran unit could be incorporated as a functional group in larger systems, such as liquid crystals or organic semiconductors, where the electronic properties of the enol ether and the conformational flexibility of the ring could be advantageous.

| Material Application | Role of this compound | Target Property |

|---|---|---|

| Specialty Polymers | Monomer for polymerization (e.g., via ROMP or cationic polymerization). basf.com | Controlled hydrophobicity, thermal stability, tailored mechanical properties. |

| Functional Coatings | Component in polymer resins. | Enhanced adhesion, water resistance, tunable refractive index. |

| Drug Delivery Systems | Hydrophobic block in amphiphilic block copolymers. | Formation of micelles or vesicles for encapsulating therapeutic agents. |

| Organic Electronics | Building block for organic semiconductors or dielectrics. | Modulation of electronic properties and processability. |

Q & A

Q. First Aid :

- Skin contact: Wash with soap/water for 15 minutes .

- Inhalation: Move to fresh air; administer oxygen if needed .

Basic: How can computational methods predict the reactivity of this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways:

- Applications :

- Predicting activation energies for cyclization/ring-opening.

- Assessing steric/electronic effects of the butyl group on transition states .

Example :

DFT studies on dihydropyran analogs show that electron-donating substituents lower activation barriers by stabilizing oxonium intermediates .

Advanced: What catalytic systems enable enantioselective functionalization of this compound?

Answer:

Chiral Lewis acids (e.g., Ru(II)-salen complexes) or organocatalysts (e.g., thiourea derivatives) can induce asymmetry. For example:

- Epoxidation : Using Jacobsen’s Mn-salen catalyst, ee values >80% are achievable for dihydropyran epoxides .

- Hydrogenation : Pd/C with chiral ligands selectively reduces double bonds while preserving stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.